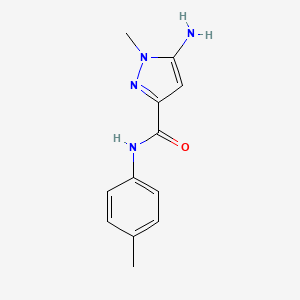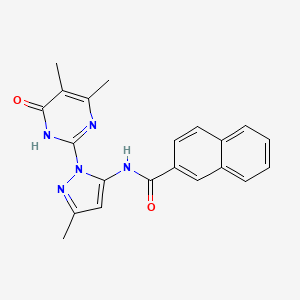
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the molecule.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity . Therefore, it’s possible that 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine may also target microbial cells.
Mode of Action
Based on the known activities of similar compounds, it could interact with its targets, leading to changes that inhibit the growth or function of the targeted cells .
Biochemical Pathways
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microbial cells .
Pharmacokinetics
The compound’s molecular weight (14321) and formula (C5H9N3S) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they may inhibit the growth or function of microbial cells .
Biochemische Analyse
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific functional groups present in the thiadiazole derivative .
Cellular Effects
Some thiadiazole derivatives have been shown to have potent antimicrobial activity, suggesting that they may influence cell function by disrupting essential cellular processes in microbial cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with ethylamine under acidic conditions. The reaction typically proceeds via the formation of an intermediate ester, which is then converted to the amine through nucleophilic substitution .
Industrial Production Methods: Industrial production of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, amination, and purification through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: N-substituted thiadiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol: This compound differs by having a hydroxyl group instead of an amine group, which affects its reactivity and biological activity.
2-Amino-5-methyl-1,3,4-thiadiazole: This compound has a different substitution pattern on the thiadiazole ring, leading to variations in its chemical and biological properties.
Uniqueness: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-(4-methylthiadiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3(6)5-4(2)7-8-9-5/h3H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXDDFKGZDTHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Benzyl-1-azaspiro[4.4]nonan-3-amine](/img/structure/B2592712.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2592718.png)
![N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2592719.png)

![(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2592723.png)



![Tert-butyl 4-[(azetidin-3-yl)(hydroxy)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B2592727.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592728.png)
![1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B2592729.png)
![6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2592732.png)

